6-(3-Cyanophenyl)-imidazo[2,1-b]thiazole
CAS No.:
Cat. No.: VC14165799
Molecular Formula: C12H7N3S
Molecular Weight: 225.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H7N3S |
|---|---|
| Molecular Weight | 225.27 g/mol |
| IUPAC Name | 3-imidazo[2,1-b][1,3]thiazol-6-ylbenzonitrile |
| Standard InChI | InChI=1S/C12H7N3S/c13-7-9-2-1-3-10(6-9)11-8-15-4-5-16-12(15)14-11/h1-6,8H |
| Standard InChI Key | OORMVAHUMXGPIY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)C2=CN3C=CSC3=N2)C#N |
Introduction
Structural Features and Chemical Properties
The imidazo[2,1-b]thiazole scaffold consists of a five-membered imidazole ring fused to a six-membered thiazole ring. The 3-cyanophenyl group at position 6 introduces an electron-withdrawing cyano (-CN) substituent, which influences the compound’s electronic distribution and reactivity. This substitution pattern enhances electrophilicity at adjacent carbon atoms, facilitating nucleophilic aromatic substitution and cross-coupling reactions .
Comparative Structural Analysis
A key distinction between 6-(3-cyanophenyl)-imidazo[2,1-b]thiazole and its analogs lies in the substituent’s electronic effects. For example:
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Chlorophenyl derivatives exhibit moderate anticancer activity due to halogen-induced lipophilicity .
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Fluorophenyl analogs demonstrate enhanced antimicrobial potency via improved membrane permeability .
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Methoxyphenyl variants show anti-inflammatory effects attributed to hydrogen-bonding interactions .
The cyano group’s strong electron-withdrawing nature may optimize binding to enzymatic targets by stabilizing charge-transfer interactions, a hypothesis supported by molecular modeling studies on related compounds .
Synthetic Methodologies
Cyclocondensation Reactions
A common route to imidazo[2,1-b]thiazoles involves cyclocondensation of α-bromo ketones with thiosemicarbazides. For instance, 5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-amines were synthesized by heating indole-3-carbonitriles with thiosemicarbazide in trifluoroacetic acid (TFA), achieving yields >95% . Adapting this method, 6-(3-cyanophenyl)-imidazo[2,1-b]thiazole could be synthesized using 3-cyanophenyl-substituted precursors.
Claisen–Schmidt Condensation
Recent work demonstrated the utility of Claisen–Schmidt reactions for constructing imidazo[2,1-b]thiazole derivatives. For example, 6-(1H-1,2,3-triazol-4-yl)imidazo[2,1-b]thiazoles were prepared by condensing imidazo[2,1-b]thiazole-5-carbaldehydes with active methylene compounds in ethanol with piperidine catalysis . This method offers a versatile pathway for introducing diverse aryl groups, including cyanophenyl moieties.
Biological Activities and Mechanisms
Antimicrobial Efficacy
Triazole-functionalized imidazo[2,1-b]thiazoles showed potent activity against Staphylococcus aureus and Candida albicans, with MIC values as low as 2 µg/mL . The 3-cyanophenyl variant’s polarity could improve solubility and biofilm penetration, addressing a common limitation of hydrophobic antimicrobial agents.
Cyclooxygenase-2 (COX-2) Inhibition
Selective COX-2 inhibitors like N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (IC<sub>50</sub> = 0.08 µM) highlight the scaffold’s potential for anti-inflammatory applications . The cyano group’s ability to stabilize enzyme-inhibitor complexes via dipole interactions warrants further investigation.
Structure-Activity Relationships (SAR)
| Substituent | Position | Biological Activity | Key Interaction |
|---|---|---|---|
| -CN | 3-phenyl | Anticancer | Electron withdrawal |
| -Cl | 6-phenyl | Antiproliferative | Hydrophobic binding |
| -OCH<sub>3</sub> | 4-phenyl | Anti-inflammatory | Hydrogen bonding |
| -F | 5-phenyl | Antimicrobial | Enhanced permeability |
The 3-cyanophenyl group’s electron-withdrawing nature optimizes charge distribution, potentially improving target affinity compared to halogen or alkoxy analogs .
Applications in Drug Discovery
Lead Compound Optimization
The scaffold’s synthetic versatility allows for modular modifications. For example:
Chemical Biology Probes
Fluorinated or isotopically labeled derivatives could elucidate binding mechanisms in cellular assays, building on success with similar heterocycles .
Challenges and Future Directions
Solubility and Bioavailability
The cyano group’s polarity may reduce membrane permeability. Prodrug strategies, such as esterification, could mitigate this issue.
Toxicity Profiling
While imidazo[2,1-b]thiazoles generally show low cytotoxicity, detailed in vivo studies are needed to assess hepatic and renal safety.
Targeted Delivery Systems
Nanoparticle encapsulation or antibody-drug conjugates could enhance tumor-specific uptake, leveraging the compound’s antiproliferative effects .
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